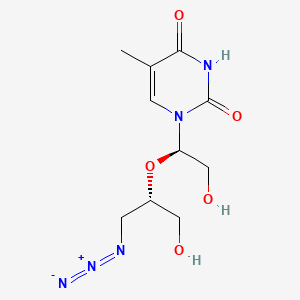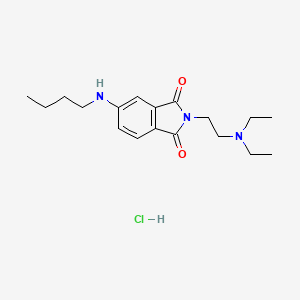
Phthalimide, 4-butylamino-N-(2-(diethylamino)ethyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butylamino-N-(2-(diethylamino)ethyl)phthalimide hydrochloride is an organic compound with the molecular formula C18H28ClN3O2. It is known for its high solubility in water and is used in various scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butylamino-N-(2-(diethylamino)ethyl)phthalimide hydrochloride typically involves the reaction of phthalic anhydride with butylamine and diethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the addition of a suitable acid catalyst to facilitate the formation of the phthalimide ring .
Industrial Production Methods
In industrial settings, the production of 4-Butylamino-N-(2-(diethylamino)ethyl)phthalimide hydrochloride is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the desired temperature and pressure, and the product is purified using crystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
4-Butylamino-N-(2-(diethylamino)ethyl)phthalimide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phthalimides.
Aplicaciones Científicas De Investigación
4-Butylamino-N-(2-(diethylamino)ethyl)phthalimide hydrochloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein binding.
Medicine: As a potential therapeutic agent for the treatment of certain diseases.
Industry: In the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Butylamino-N-(2-(diethylamino)ethyl)phthalimide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are currently under investigation, with studies focusing on the compound’s potential therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-N-(2-(diethylamino)ethyl)phthalimide
- 4-Butylamino-N-(2-(dimethylamino)ethyl)phthalimide
- 4-Butylamino-N-(2-(diethylamino)propyl)phthalimide
Uniqueness
4-Butylamino-N-(2-(diethylamino)ethyl)phthalimide hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its high solubility in water and ability to undergo various chemical reactions make it a valuable compound in scientific research and industrial applications .
Propiedades
Número CAS |
81994-68-5 |
|---|---|
Fórmula molecular |
C18H28ClN3O2 |
Peso molecular |
353.9 g/mol |
Nombre IUPAC |
5-(butylamino)-2-[2-(diethylamino)ethyl]isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C18H27N3O2.ClH/c1-4-7-10-19-14-8-9-15-16(13-14)18(23)21(17(15)22)12-11-20(5-2)6-3;/h8-9,13,19H,4-7,10-12H2,1-3H3;1H |
Clave InChI |
GISGYIAQWKUMHL-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC1=CC2=C(C=C1)C(=O)N(C2=O)CCN(CC)CC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


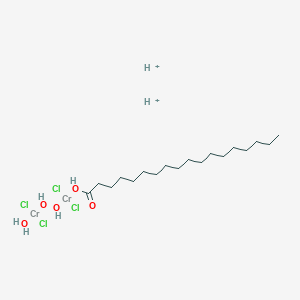

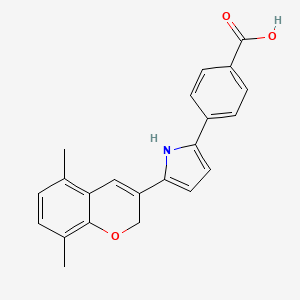
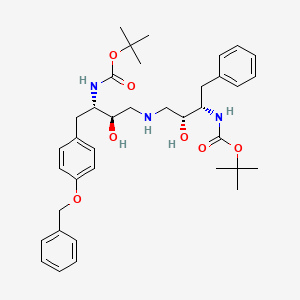



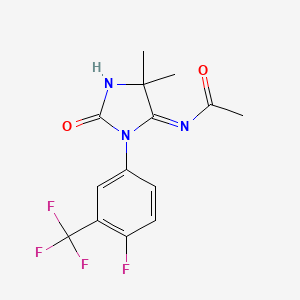
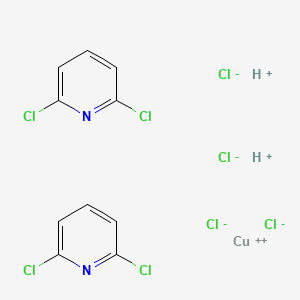
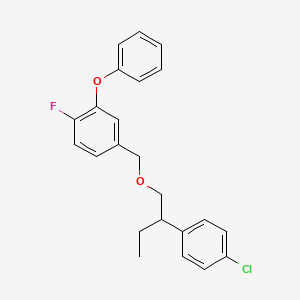
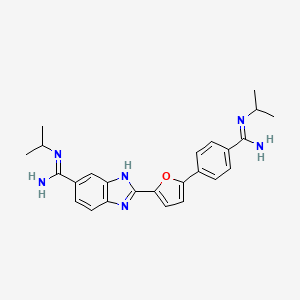
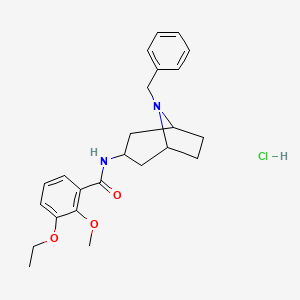
![2-[4-[2-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)ethyl]piperazin-1-yl]ethanol;dihydrochloride](/img/structure/B12752283.png)
